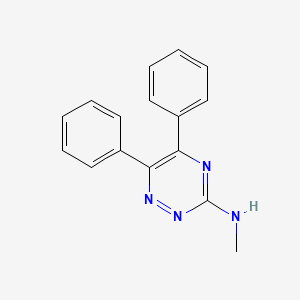

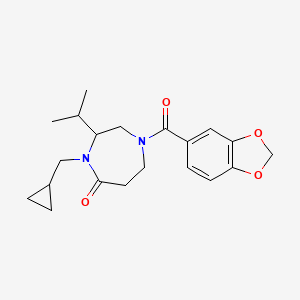

N-methyl-5,6-diphenyl-1,2,4-triazin-3-amine

Vue d'ensemble

Description

1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They are significant moieties in biologically important molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis Analysis

The synthesis of triazines and tetrazines can be achieved through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

N-methyl-5,6-diphenyl-1,2,4-triazin-3-amine, as a derivative of 1,2,4-triazine, is involved in various chemical reactions and synthesis processes. For instance, its reaction with diazomethane, amines, and other compounds leads to the formation of N-substituted-amino-triazines, demonstrating its reactivity and potential for creating a range of chemical derivatives (Mansour & Ibrahim, 1973).

Medicinal and Pharmacological Significance

Some derivatives of 1,2,4-triazine, including those related to N-methyl-5,6-diphenyl-1,2,4-triazin-3-amine, have shown potential in medicinal and pharmacological applications. For example, certain compounds in this category have been screened for anti-inflammatory activity, highlighting their potential therapeutic use (Saxena, Verma, Saxena, & Shanker, 1994).

Corrosion Inhibition

Triazine derivatives have been studied for their effectiveness in inhibiting corrosion, particularly in the context of protecting metals like steel. These compounds, through their interaction with metal surfaces, offer promising applications in industries where corrosion resistance is critical (Singh et al., 2018).

Molecular Structures and X-ray Analysis

The molecular structures of certain 1,2,4-triazine derivatives, closely related to N-methyl-5,6-diphenyl-1,2,4-triazin-3-amine, have been elucidated using X-ray methods. This research contributes to a deeper understanding of their chemical behavior and potential applications in various fields (Ayato et al., 1981).

Blood Platelet Aggregation Inhibition

Certain 1,2,4-triazine derivatives have been evaluated for their ability to inhibit blood platelet aggregation, an important factor in blood clotting and cardiovascular diseases. This points to the potential use of these compounds in medical treatments (Konno et al., 1992).

Safety and Hazards

The safety and hazards associated with a specific triazine derivative would depend on its exact structure. For some triazine derivatives, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-5,6-diphenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-20-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWJYXONBAEPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine dihydrochloride](/img/structure/B5485939.png)

![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)

![4-bromo-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5485956.png)

![4-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(piperidin-4-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5485979.png)

![2-methoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5486014.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pentanamide](/img/structure/B5486031.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5486039.png)

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5486046.png)